Nateglinide
Nateglinide
Nateglinide is an N-acyl-D-phenylalanine resulting from the formal condensation of the amino group of D-phenylalanine with the carboxy group of trans-4-isopropylcyclohexanecarboxylic acid. An orally-administered, rapidly-absorbed, short-acting insulinotropic agent, it is used for the treatment of type 2 diabetes mellitus. It has a role as an EC 3.4.14.5 (dipeptidyl-peptidase IV) inhibitor and a hypoglycemic agent.
A phenylalanine and cyclohexane derivative that acts as a hypoglycemic agent by stimulating the release of insulin from the pancreas. It is used in the treatment of TYPE 2 DIABETES.
A phenylalanine and cyclohexane derivative that acts as a hypoglycemic agent by stimulating the release of insulin from the pancreas. It is used in the treatment of TYPE 2 DIABETES.
Brand Name:
Vulcanchem
CAS No.:
105816-06-6
VCID:
VC20836970
InChI:
InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1
SMILES:
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Molecular Formula:
C19H27NO3
Molecular Weight:
317.4 g/mol
Nateglinide
CAS No.: 105816-06-6
Cat. No.: VC20836970
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Nateglinide is an N-acyl-D-phenylalanine resulting from the formal condensation of the amino group of D-phenylalanine with the carboxy group of trans-4-isopropylcyclohexanecarboxylic acid. An orally-administered, rapidly-absorbed, short-acting insulinotropic agent, it is used for the treatment of type 2 diabetes mellitus. It has a role as an EC 3.4.14.5 (dipeptidyl-peptidase IV) inhibitor and a hypoglycemic agent. A phenylalanine and cyclohexane derivative that acts as a hypoglycemic agent by stimulating the release of insulin from the pancreas. It is used in the treatment of TYPE 2 DIABETES. |
|---|---|
| CAS No. | 105816-06-6 |
| Molecular Formula | C19H27NO3 |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid |
| Standard InChI | InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1 |
| Standard InChI Key | OELFLUMRDSZNSF-OFLPRAFFSA-N |
| Isomeric SMILES | CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
| SMILES | CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
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